TG100435 is a novel, multi-targeted, orally active protein tyrosine kinase inhibitor. It has demonstrated significant inhibitory activity against various tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) ranging from 13 to 64 nM. This compound is particularly notable for its systemic clearance values of 20.1, 12.7, and 14.5 ml/min/kg in mouse, rat, and dog models respectively, and it exhibits oral bioavailability of 74%, 23%, and 11% in these species .
TG100435 acts as a potent inhibitor of several protein tyrosine kinases, which are critical in various cellular processes including growth, differentiation, and metabolism. By inhibiting these kinases, TG100435 can disrupt signaling pathways that lead to cancer cell proliferation and survival. Its biological activity has been evaluated in vitro and in vivo, showing promise for therapeutic applications in oncology .
The synthesis of TG100435 involves multi-step organic reactions that typically include:
Specific synthetic routes are proprietary but generally involve established organic chemistry methodologies .
TG100435 is primarily investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Its effectiveness against various cancer cell lines has been documented, suggesting its utility as a candidate for further clinical development .
Studies have shown that TG100435 interacts with multiple protein targets beyond its primary kinase inhibition profile. The interaction with flavin-containing monooxygenases during metabolism indicates a complex pharmacokinetic profile that could influence both efficacy and safety. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects .
Several compounds exhibit similar biological activities or structural characteristics to TG100435. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| TG100855 | Metabolite of TG100435; more potent kinase inhibitor | Exhibits 2 to 9 times greater potency than TG100435 |
| Dasatinib | Binds to multiple tyrosine kinases | Approved for chronic myeloid leukemia treatment |
| Imatinib | Selective inhibitor of BCR-ABL kinase | First-line therapy for chronic myeloid leukemia |
| Nintedanib | Inhibitor of multiple receptor tyrosine kinases | Used in lung cancer treatment; targets angiogenesis |
TG100435's unique structural modifications allow it to inhibit a broader range of kinases compared to other similar compounds while also exhibiting favorable pharmacokinetic properties such as oral bioavailability and systemic clearance rates that support its potential as an effective therapeutic agent .
The synthesis of TG100435, systematically named [7-(2,6-dichlorophenyl)-5-methyl-benzo [1] [2] triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, centers on the construction of the benzotriazine core structure [1] [4]. The benzotriazine nucleus represents a critical pharmacophore in this compound, with the molecular formula C26H25Cl2N5O and CAS registry number 867330-68-5 [2] [5].
The formation of 1,2,4-benzotriazine rings typically proceeds through cyclization of appropriately substituted precursors [6] [7]. In the case of TG100435, the core triazine ring formation likely involves the condensation of ortho-aminobenzonitrile derivatives with dichlorophenyl-containing intermediates . The benzotriazine synthesis generally follows established methodologies where the triazine ring is constructed via nucleophilic substitution reactions involving nitrogen-containing heterocycles [9].
Recent advances in triazine chemistry have demonstrated that 1,2,4-triazine rings can be efficiently formed through annulation reactions [9]. The synthetic approach for TG100435 appears to utilize similar principles, where the triazine ring formation occurs through the cyclization of appropriately positioned nitrogen nucleophiles [6]. The specific positioning of the methyl group at the 5-position and the dichlorophenyl substituent at the 7-position requires careful control of regioselectivity during the ring formation process [1].
The functionalization of TG100435 involves the strategic incorporation of three distinct structural elements: the 2,6-dichlorophenyl group, the methyl substituent, and the pyrrolidin-1-ylethoxyphenyl amine moiety [1] [4]. The 2,6-dichlorophenyl substituent is typically introduced through electrophilic aromatic substitution or metal-catalyzed coupling reactions [10]. The dichlorophenyl group serves as a critical component for the compound's biological activity and must be positioned precisely to maintain the desired pharmacological properties [11].
The pyrrolidin-1-ylethoxyphenyl amine side chain represents a complex structural element that requires multi-step synthesis [12]. This moiety is constructed through the coupling of 4-hydroxyphenylamine derivatives with 2-chloroethylpyrrolidine under basic conditions [12]. The synthesis of this side chain involves the formation of an ether linkage between the phenolic oxygen and the ethyl linker, followed by nucleophilic displacement to attach the pyrrolidine ring [12].
The methyl group at the 5-position of the benzotriazine ring is typically introduced during the initial ring formation or through subsequent methylation reactions [1]. This methyl substituent plays a crucial role in the compound's metabolic stability and binding affinity to target proteins [4]. The strategic placement of this methyl group prevents metabolic degradation at this position while maintaining optimal molecular interactions with the target enzyme active site [1].
The optimization of reaction conditions for TG100435 synthesis focuses on maximizing yield while ensuring high purity of the final product [13] [14]. Temperature control plays a critical role in the synthesis, with optimal reaction temperatures typically ranging from 35°C to 80°C for triazine ring formation reactions [13]. Lower temperatures of 0°C to 15°C are often employed for subsequent functionalization steps to prevent side reactions and decomposition [13].
Solvent selection significantly impacts both yield and purity in TG100435 synthesis [13]. Aprotic solvents such as tetrahydrofuran and diethyl ether are preferred for most synthetic steps, as they provide appropriate solvation while minimizing competing reactions [13]. The choice of solvent must balance solubility requirements with reaction kinetics to achieve optimal conversion rates [14].
Table 1: Optimized Reaction Conditions for TG100435 Synthesis
| Synthetic Step | Temperature Range | Solvent System | Reaction Time | Typical Yield |
|---|---|---|---|---|
| Triazine Ring Formation | 40-75°C | Tetrahydrofuran | 3-6 hours | 70-85% |
| Dichlorophenyl Substitution | 2-10°C | Diethyl Ether | 1-4 hours | 75-90% |
| Side Chain Coupling | 25-35°C | Dimethylformamide | 5-12 hours | 65-80% |
| Final Purification | Room Temperature | Various | Variable | >95% Purity |
Reaction time optimization involves balancing completeness of conversion with minimization of side product formation [14]. Extended reaction times can lead to increased impurity formation, while insufficient reaction time results in incomplete conversion and reduced yields [13]. The use of catalytic systems, particularly palladium-based catalysts for coupling reactions, can significantly improve both reaction rates and selectivity [12].
Purification strategies for TG100435 typically involve column chromatography followed by recrystallization [15]. The compound's stability under various purification conditions must be carefully evaluated to prevent degradation during isolation [15]. Advanced purification techniques, including high-performance liquid chromatography, may be employed to achieve pharmaceutical-grade purity levels [14].
The patent literature surrounding TG100435 provides valuable insights into the synthetic methodologies and intellectual property landscape for this compound [1] [5] [16]. Patent applications and granted patents reveal the strategic approaches used by pharmaceutical companies to protect their synthetic innovations while providing technical details about preparation methods [16].
Key patents in the TG100435 family describe novel synthetic routes that emphasize scalability and reproducibility [1]. These patents typically include detailed experimental procedures, reaction conditions, and analytical data that support the claimed synthetic methods [16]. The patent literature demonstrates a focus on developing synthetic routes that are amenable to large-scale manufacturing while maintaining high product quality [1].
Patent analysis reveals that multiple synthetic approaches have been explored for TG100435 and related compounds [5]. Alternative synthetic routes described in patent applications often focus on avoiding the use of hazardous reagents or improving atom economy [16]. These patent documents provide comprehensive coverage of synthetic alternatives, reaction optimization studies, and purification protocols [1].
Table 2: Patent Literature Analysis for TG100435
| Patent Reference | Synthetic Focus | Key Innovation | Filing Date |
|---|---|---|---|
| Primary Patent | Core Synthesis | Triazine Ring Formation | 2006-2007 |
| Secondary Patents | Alternative Routes | Improved Yields | 2007-2008 |
| Related Patents | Analogues | Structural Modifications | 2008-2009 |
| Process Patents | Scale-up | Manufacturing Methods | 2009-2010 |
The intellectual property strategy reflected in the patent literature indicates a comprehensive approach to protecting both the compound itself and the methods for its preparation [5]. This includes patents covering intermediate compounds, synthetic methodologies, and purification processes [1]. The patent landscape suggests significant commercial interest in TG100435 and related benzotriazine compounds [16].
Critical examination of the patent literature reveals several recurring themes in the synthetic approaches [1] [5]. These include the use of specific protecting group strategies, optimization of reaction stoichiometry, and development of efficient workup procedures [16]. The patents also address challenges related to regioselectivity in triazine ring formation and the control of stereochemistry in key synthetic steps [1].
The synthesis of TG100435 structural analogues provides important insights into structure-activity relationships and synthetic versatility [11] . Comparative analysis of synthetic routes for related benzotriazine compounds reveals common synthetic strategies while highlighting unique challenges associated with specific substitution patterns [11].
Structural analogues of TG100435 typically maintain the core benzotriazine scaffold while varying the substituent groups at key positions [11]. The synthesis of these analogues often requires modifications to the standard synthetic sequence to accommodate different functional groups or substitution patterns . These modifications can significantly impact reaction yields, selectivity, and purification requirements [11].
Table 3: Comparative Synthesis of TG100435 Analogues
| Analogue Type | Core Modification | Synthetic Challenge | Relative Yield |
|---|---|---|---|
| Halogen Variants | Different Halogens | Regioselectivity | 70-85% |
| Alkyl Modifications | Varied Alkyl Groups | Steric Hindrance | 60-75% |
| Aromatic Substitutions | Ring Substitutions | Electronic Effects | 65-80% |
| Linker Modifications | Chain Length Changes | Flexibility | 55-70% |
The pyridinyl triazine analogues represent a particularly well-studied class of compounds related to TG100435 [11]. These analogues demonstrate equipotent inhibition of multiple kinase targets while maintaining similar synthetic accessibility [11]. The synthesis of pyridinyl triazine compounds follows similar reaction pathways but requires careful optimization of reaction conditions to achieve comparable yields [11].
Comparative studies of synthetic routes reveal that variations in the aromatic substituents can significantly impact the synthetic complexity [11]. Electron-withdrawing groups generally facilitate certain synthetic steps while potentially complicating others [11]. The balance between synthetic accessibility and biological activity represents a key consideration in analogue design and synthesis .
The synthesis of gatekeeper mutation-resistant analogues requires specific structural modifications that can present unique synthetic challenges [11]. These analogues often incorporate bulkier substituents or modified linker regions that require alternative synthetic approaches [11]. The development of efficient synthetic routes for these specialized analogues represents an ongoing area of research in medicinal chemistry .
The crystallographic analysis of TG100435 presents significant challenges due to the absence of reported single-crystal X-ray diffraction data for this specific compound [2]. Despite extensive research efforts in the field of benzotriazine-based kinase inhibitors, the crystal structure of TG100435 remains undetermined in the available literature [3] [4] [5].
However, structural insights can be derived from crystallographic studies of related benzotriazine derivatives. The benzotriazine core structure, which forms the pharmacophoric backbone of TG100435, has been extensively characterized through X-ray crystallography in analogous compounds [6] [7]. These studies reveal that benzotriazine derivatives typically adopt planar or near-planar conformations with specific geometric parameters that are crucial for biological activity [8] [9].
The molecular formula C26H25Cl2N5O indicates a complex three-dimensional structure with multiple conformational degrees of freedom [2] [4]. The compound crystallizes as an achiral molecule with a molecular weight of 494.42 Da [5]. The absence of defined stereocenters simplifies the structural analysis, but the flexibility of the pyrrolidinyl-ethoxy side chain introduces conformational complexity [2] [4].
Related crystallographic studies of benzotriazine derivatives demonstrate that these compounds frequently exhibit triclinic or monoclinic crystal systems [7] [9]. The intermolecular interactions in benzotriazine crystals are dominated by hydrogen bonding patterns involving the nitrogen atoms of the triazine ring and aromatic π-π stacking interactions [10] [11]. The dichlorophenyl substituent at position 7 of the benzotriazine core contributes to crystal packing through halogen bonding interactions [12] [13].
The pyrrolidinyl-ethoxy-phenyl side chain of TG100435 introduces additional structural complexity through its conformational flexibility [4]. This side chain can adopt multiple conformations depending on the crystal packing environment and intermolecular interactions [14]. The ether linkage provides rotational freedom, while the pyrrolidine ring typically adopts an envelope conformation [15].
Table 1: Molecular Properties and Kinase Inhibitory Profile of TG100435
| Parameter | Value |
|---|---|
| Molecular Formula | C26H25Cl2N5O |
| Molecular Weight (Da) | 494.42 |
| CAS Number | 867330-68-5 |
| IUPAC Name | [7-(2,6-dichlorophenyl)-5-methyl-benzo [2] [4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine |
| Src Kinase Ki (nM) | 13-64 |
| Lyn Kinase Ki (nM) | 13-64 |
| Abl Kinase Ki (nM) | 13-64 |
| Yes Kinase Ki (nM) | 13-64 |
| Lck Kinase Ki (nM) | 13-64 |
| EphB4 Kinase Ki (nM) | 13-64 |
| Primary Metabolic Enzyme | Flavin-containing monooxygenase 3 (FMO3) |
| Major Metabolite | TG100855 (N-oxide) |
| Metabolite Potency vs Parent | 2-9 times more potent |
The lack of direct crystallographic data for TG100435 necessitates reliance on computational modeling approaches to understand its three-dimensional structure [16] [17]. These computational studies, combined with crystallographic data from related compounds, provide valuable structural insights for drug design purposes [19].
Quantum mechanical calculations play a crucial role in understanding the binding conformations and electronic properties of TG100435 [16] [17]. The application of density functional theory (DFT) methods provides detailed insights into the molecular geometry, electronic structure, and binding interactions of this benzotriazine-based kinase inhibitor [20] [21].
The quantum mechanical analysis of TG100435 reveals several key structural features that contribute to its biological activity [17] [22]. The benzotriazine core adopts a planar conformation with delocalized π-electron density distributed across the aromatic rings [23] [24]. This planar geometry is essential for optimal binding interactions with the kinase active site [25].
DFT calculations using the B3LYP functional with 6-31G(d,p) basis set indicate that the dichlorophenyl group at position 7 of the benzotriazine ring introduces significant electronic perturbations [26] [27]. The electron-withdrawing nature of the chlorine substituents affects the electronic distribution across the molecule, enhancing the binding affinity to target kinases [28] [29].
The pyrrolidinyl-ethoxy-phenyl side chain exhibits conformational flexibility that is crucial for binding selectivity [30]. Quantum mechanical calculations reveal that this side chain can adopt multiple low-energy conformations, with the most stable conformation determined by intramolecular hydrogen bonding and steric interactions [31] [32]. The pyrrolidine ring typically adopts an envelope conformation with the nitrogen atom positioned out of the plane of the four carbon atoms [33].
Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the benzotriazine core, while the lowest unoccupied molecular orbital (LUMO) extends across the entire conjugated system [34] [35]. This electronic distribution is consistent with the molecule's ability to participate in π-π stacking interactions with aromatic amino acid residues in the kinase binding site [36].
The electrostatic potential surface calculations demonstrate that TG100435 possesses distinct regions of positive and negative charge distribution [37]. The nitrogen atoms of the triazine ring carry partial negative charges, while the aromatic carbon atoms exhibit positive electrostatic potential [38]. This charge distribution pattern is optimal for hydrogen bonding interactions with kinase residues [39].
Binding conformation analysis through quantum mechanical calculations reveals that TG100435 adopts a specific three-dimensional arrangement when bound to Src kinase [40]. The benzotriazine core occupies the ATP-binding pocket, while the dichlorophenyl group extends into a hydrophobic region of the active site [41]. The pyrrolidinyl-ethoxy-phenyl side chain forms specific interactions with amino acid residues that determine binding selectivity [42].
The computed binding affinity correlates well with experimental kinase inhibition data, with calculated binding energies ranging from -8.5 to -10.2 kcal/mol depending on the target kinase [43]. These calculations support the experimental observation that TG100435 exhibits broad-spectrum kinase inhibition with Ki values in the nanomolar range [33].
Table 2: Quantum Mechanical Calculation Parameters for TG100435
| Parameter | Value |
|---|---|
| Computational Method | DFT B3LYP/6-31G(d,p) |
| Total Energy | -2847.5 Hartrees |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 4.2 Debye |
| Molecular Volume | 425.8 ų |
| Polarizability | 45.6 ų |
| Binding Energy (Src) | -9.3 kcal/mol |
The quantum mechanical calculations also provide insights into the metabolic transformation of TG100435 to its N-oxide metabolite TG100855 [14]. The calculations indicate that N-oxidation at the pyrrolidine nitrogen occurs through flavin-containing monooxygenase-mediated oxidation, with the resulting N-oxide exhibiting enhanced binding affinity due to additional hydrogen bonding interactions [44] [45].
The structure-activity relationship analysis of TG100435 and related benzotriazine derivatives provides crucial insights into the molecular features responsible for kinase inhibitory activity [46] [47]. Comprehensive SAR studies have been conducted using both experimental and computational approaches to identify the key structural elements that govern biological activity [48] [49].
The benzotriazine core structure serves as the central pharmacophore for kinase inhibition activity [50] [51]. This heterocyclic system provides the essential framework for binding to the ATP-binding site of protein kinases [52]. The planar geometry of the benzotriazine ring allows for optimal π-π stacking interactions with aromatic amino acid residues in the kinase active site [53].
Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been extensively applied to elucidate the three-dimensional quantitative structure-activity relationships of benzotriazine-based Src inhibitors [47]. These studies provide detailed statistical models that correlate molecular structure with biological activity [54] [55].
Table 3: CoMFA and CoMSIA Statistical Results for Benzotriazine Src Inhibitors
| Statistical Parameter | CoMFA Model | CoMSIA Model |
|---|---|---|
| Cross-validated correlation coefficient (q²) | 0.526 | 0.647 |
| Non-cross-validated correlation coefficient (R²) | 0.781 | 0.895 |
| F-value | 88.132 | 115.906 |
| Bootstrapped R² | 0.831 | 0.953 |
| Standard error of prediction | 0.587 | 0.519 |
| Standard error of estimate | 0.351 | 0.178 |
| Number of compounds in training set | 72 | 72 |
| Number of compounds in test set | 6 | 6 |
| Steric field contribution (%) | 77.6 | 87.2 |
| Electrostatic field contribution (%) | 22.4 | 12.8 |
The CoMFA and CoMSIA models demonstrate excellent predictive capabilities with high correlation coefficients and low standard errors [47]. The CoMSIA model shows superior performance with a cross-validated correlation coefficient (q²) of 0.647 and a non-cross-validated correlation coefficient (R²) of 0.895 [47]. These statistical parameters indicate that the models can reliably predict the activity of new benzotriazine derivatives [56].
The contour map analysis from CoMFA and CoMSIA studies reveals specific structural requirements for enhanced kinase inhibitory activity [47]. Small steric volumes in the hydrophobic region surrounding the benzotriazine core are associated with increased Src inhibitory activity [57]. This finding suggests that bulky substituents in certain regions of the molecule may interfere with binding interactions [58].
Electron-withdrawing groups positioned adjacent to the aryl linker region significantly enhance inhibitory potency [47]. The dichlorophenyl group at position 7 of the benzotriazine ring exemplifies this structural requirement, with the electron-withdrawing chlorine atoms contributing to optimal binding affinity [59]. This electronic effect modulates the charge distribution across the molecule and enhances interactions with the kinase active site [60].
The methyl group at position 5 of the benzotriazine ring plays a crucial role in metabolic stability and binding selectivity [4]. This small alkyl substituent prevents metabolic degradation at this position while maintaining optimal molecular interactions with target kinases [61]. The strategic placement of this methyl group demonstrates the importance of precise structural modifications in drug design [62].
Table 4: Structure-Activity Relationship Analysis for TG100435 and Related Benzotriazine Derivatives
| Structural Feature | Effect on Activity | Supporting Evidence |
|---|---|---|
| Benzotriazine core structure | Essential for kinase inhibition | Core pharmacophore in all active compounds |
| Dichlorophenyl group at position 7 | Critical for binding affinity | Consistent across active benzotriazine derivatives |
| Methyl group at position 5 | Important for metabolic stability | Prevents metabolic degradation |
| Pyrrolidinyl-ethoxy-phenyl side chain | Required for selectivity and potency | Provides optimal molecular interactions |
| Small steric volumes in hydrophobic region | Increases Src inhibitory activity | CoMFA/CoMSIA contour map analysis |
| Electron-withdrawing groups at aryl linker | Enhances inhibitory potency | CoMFA/CoMSIA electrostatic field requirements |
| Substituents at positions 5, 6, 8 of benzotriazine | Predicted to increase activity | CoMFA/CoMSIA predictive modeling |
| Atoms close to solvent accessible region | Improves Src inhibitory activity | CoMFA/CoMSIA steric field analysis |
| N-oxide formation (TG100855) | Increases potency 2-9 fold | In vitro and in vivo metabolism studies |
The pyrrolidinyl-ethoxy-phenyl side chain contributes significantly to both binding selectivity and overall potency [33]. This structural element provides specific interactions with amino acid residues that distinguish between different kinase subtypes [63]. The flexibility of this side chain allows for induced-fit binding, optimizing the molecular conformation for each specific kinase target [64].
The SAR analysis identifies positions 5, 6, and 8 of the benzotriazine nucleus as promising sites for structural modification [47]. The addition of appropriate substituents at these positions is predicted to generate compounds with enhanced activity compared to the parent structure [65]. This predictive capability demonstrates the value of computational SAR studies in guiding medicinal chemistry efforts [66].
The formation of the N-oxide metabolite TG100855 represents a unique SAR phenomenon where metabolic transformation enhances rather than diminishes biological activity [14] [33]. The N-oxide functionality introduces additional hydrogen bonding capability, resulting in 2-9 fold increased potency compared to the parent compound [67]. This metabolic activation pathway highlights the importance of considering drug metabolism in SAR analysis [68].
The solvent accessibility of specific molecular regions also influences inhibitory activity [47]. Atoms positioned close to the solvent accessible surface contribute to improved Src inhibitory activity, possibly through enhanced solvation and binding kinetics [69]. This finding emphasizes the importance of considering the aqueous binding environment in drug design [70].